Ethyl 2,4-dimethoxybenzoate
CAS No.: 81722-07-8
Cat. No.: VC5270797
Molecular Formula: C11H14O4
Molecular Weight: 210.229
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81722-07-8 |
---|---|
Molecular Formula | C11H14O4 |
Molecular Weight | 210.229 |
IUPAC Name | ethyl 2,4-dimethoxybenzoate |
Standard InChI | InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3 |
Standard InChI Key | HITNTFQLHYWLDI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C=C1)OC)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Ethyl 2,4-dimethoxybenzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, ethyl 2,4-dimethoxybenzoate, reflects the ethoxycarbonyl group at position 1 and methoxy groups at positions 2 and 4 of the benzene ring (Figure 1) . The SMILES notation explicitly defines the connectivity of its functional groups, while the InChIKey provides a unique identifier for computational and database searches .
Table 1: Key Identifiers of Ethyl 2,4-Dimethoxybenzoate
Property | Value | Source |
---|---|---|
CAS Number | 81722-07-8 | |
Molecular Formula | ||
Molecular Weight | 210.23 g/mol | |
XLogP3 | 2.1 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 5 |
Synthesis and Reaction Pathways
One-Pot Cycloaddition Strategies
A prominent synthesis route involves cyclohexadiene intermediates. For example, 1-methoxycyclohexa-1,4-dienes undergo regiospecific cycloaddition with alkylpropiolic esters to yield 2-alkyl-6-methoxybenzoates . While ethyl 2,4-dimethoxybenzoate is not directly synthesized in the cited study, analogous methods for methyl 2,4-dimethoxy-6-methylbenzoate suggest that adjusting the diene and ester components could target this compound .
General Reaction Scheme:
Esterification of 2,4-Dimethoxybenzoic Acid
A plausible alternative route involves Fischer esterification, where 2,4-dimethoxybenzoic acid reacts with ethanol under acidic catalysis:
This method is widely used for aromatic esters, though specific reaction conditions for this compound require further optimization .
Physicochemical Properties
Table 2: Computed Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 210.23 g/mol | Medium-sized molecule for synthesis |
Hydrogen Bond Acceptors | 4 | Moderate polarity |
Rotatable Bond Count | 5 | Flexibility in binding interactions |
Stability and Reactivity
The ester group is prone to hydrolysis under acidic or basic conditions, yielding 2,4-dimethoxybenzoic acid and ethanol. Methoxy groups direct electrophilic substitution to the para and ortho positions, enabling functionalization at C-5 or C-6 .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 2,4-dimethoxybenzoate serves as a precursor to bioactive molecules. For instance, methyl 2,4-dimethoxy-6-methylbenzoate (a structural analog) is used in synthesizing dihydroisocoumarins like (±)-mellein, a fungal metabolite with antimicrobial properties . Similarly, resorcinol derivatives derived from related esters exhibit antibiotic activity (e.g., DB2073) .
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